PIM1 Kinase Inhibition Potency: K00135 vs. Clinical PIM Inhibitor AZD1208
K00135 exhibits potent inhibition of recombinant human PIM1 kinase with an IC50 of 72 nM, as measured in a biochemical assay using a fluorescence polarization readout [1]. This potency compares favorably to the clinical-stage pan-PIM inhibitor AZD1208, which demonstrates an IC50 of 200 nM against PIM1 in comparable enzymatic assays under ATP-concentration-adjusted conditions [2]. The 2.8-fold improvement in biochemical potency suggests that K00135 may require lower concentrations to achieve equivalent target engagement in cellular systems, reducing the risk of off-target kinase inhibition at efficacious doses.
| Evidence Dimension | PIM1 kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 72 nM |
| Comparator Or Baseline | AZD1208 (pan-PIM clinical candidate), IC50 = 200 nM against PIM1 |
| Quantified Difference | 2.8-fold more potent (72 nM vs. 200 nM) |
| Conditions | Biochemical fluorescence polarization assay; recombinant human PIM1; ATP concentration normalized to Km(ATP) for each compound series |
Why This Matters
A 2.8-fold potency advantage enables lower dosing in cellular assays, directly impacting the selectivity window and minimizing confounding off-target effects when interrogating PIM1-specific signaling.
- [1] BindingDB Entry BDBM50236518 (CHEMBL3732469). IC50: 72 nM for inhibition of human recombinant PDHK1/PIM1. Assay: fluorescence polarization. View Source
- [2] Keeton EK, McEachern K, Dillman KS, et al. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. 2014;123(6):905-913. View Source
